molecular formula C12H8ClNO3 B6368391 3-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine, 95% CAS No. 1261993-36-5

3-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6368391
CAS RN: 1261993-36-5
M. Wt: 249.65 g/mol
InChI Key: ONMSOEKVQOMOEZ-UHFFFAOYSA-N
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Description

3-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine, 95% (3-C4CP-2HOP-95%) is a compound of interest for numerous scientific and research applications.

Mechanism of Action

The mechanism of action of 3-C4CP-2HOP-95% is not yet fully understood. However, it is believed to interact with various biological systems, including enzymes, receptors, and other proteins. It is thought to bind to specific sites on these proteins, which then leads to changes in the structure and function of the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-C4CP-2HOP-95% are not yet fully understood. However, it is known to have anti-inflammatory and analgesic effects, as well as the ability to reduce the production of certain hormones. It is also known to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-C4CP-2HOP-95% in lab experiments is its high purity. This makes it easier to measure and control the concentration of the compound in the experiments. Additionally, it is relatively inexpensive and readily available.
One of the major limitations of using 3-C4CP-2HOP-95% in lab experiments is its lack of solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which can limit the types of experiments that can be performed. Additionally, the compound is relatively unstable and can degrade over time, which can limit the amount of time that experiments can be performed.

Future Directions

The future of 3-C4CP-2HOP-95% is promising. Further research is needed to understand its mechanism of action, as well as to explore its potential applications in the development of new drugs and treatments. Additionally, research is needed to further explore its biochemical and physiological effects, as well as its potential uses in the study of the structure-activity relationship of various compounds. Finally, research is needed to improve the solubility of the compound, as well as to develop new methods for synthesizing it.

Synthesis Methods

3-C4CP-2HOP-95% is synthesized through a multistep process. The first step involves the reaction of 3-chloro-4-hydroxyphenylacetic acid and 2-hydroxy-5-nitropyridine in an aqueous solution. This reaction yields 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypyridine, which is then reacted with sodium nitrite in an aqueous solution. This yields the desired product, 3-(3-carboxy-4-chlorophenyl)-2-hydroxypyridine, 95%.

Scientific Research Applications

3-C4CP-2HOP-95% has a variety of scientific research applications. It is used in the study of the structure-activity relationship of various compounds, as well as in the development of new drugs and treatments. It is also used in the study of the pharmacological properties of various compounds, and as a model compound for the study of the interactions of various compounds with biological systems.

properties

IUPAC Name

2-chloro-5-(2-oxo-1H-pyridin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-10-4-3-7(6-9(10)12(16)17)8-2-1-5-14-11(8)15/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMSOEKVQOMOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683126
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine

CAS RN

1261993-36-5
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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